3-Hydroxypravastatin, (S)-

Description

BenchChem offers high-quality 3-Hydroxypravastatin, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxypravastatin, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

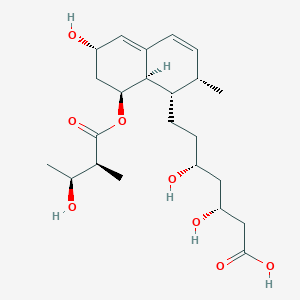

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZMMNUWSMFMJO-FBIVGABFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136657-41-5 | |

| Record name | 3-Hydroxypravastatin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136657415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPRAVASTATIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906EM34IX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of (S)-3-Hydroxypravastatin

[1][2]

Introduction: The Structural Imperative

(S)-3-Hydroxypravastatin (often designated as 3''-hydroxy pravastatin or Pravastatin USP Related Compound A ) represents the primary pharmacologically active metabolite of the HMG-CoA reductase inhibitor, pravastatin.[1] Unlike many statin metabolites that are inactive degradation products, this compound retains inhibitory activity against HMG-CoA reductase, albeit at reduced potency (2.5–10% of the parent drug).[1]

Its significance in drug development lies in its unique pharmacokinetic profile.[1] While pravastatin has a short half-life (~1.8 hours), (S)-3-hydroxypravastatin exhibits a terminal half-life of up to 77 hours, potentially contributing to the duration of lipid-lowering effects and the safety profile regarding myotoxicity.[1]

This guide details the physicochemical properties, structural validation, and analytical protocols required for the rigorous study of this metabolite.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The structural modification occurs on the 2-methylbutanoyl side chain attached to the C8 position of the hexahydronaphthalene ring system.[1] The introduction of a hydroxyl group at the 3-position of this side chain (C3'') creates a new chiral center.[1]

Nomenclature and Identifiers[3][5]

| Parameter | Details |

| Common Name | (S)-3-Hydroxypravastatin |

| Synonyms | 3''-(S)-Hydroxypravastatin; 3 |

| CAS Number | 136657-41-5 (Free Acid); 81093-43-8 (Sodium Salt) |

| IUPAC Name | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |

| Molecular Formula | C |

| Molecular Weight | 440.53 g/mol |

Stereochemical Configuration

The parent pravastatin side chain is (S)-2-methylbutanoate.[1] The metabolite introduces a hydroxyl at C3 of this chain.[1] The specific stereochemistry of the major human metabolite is (S) at the 3'' position, resulting in a side chain configuration of (2S, 3S)-3-hydroxy-2-methylbutanoate.[1]

Critical Quality Attribute (CQA): The lactonization of the heptanoic acid tail is a common degradation pathway.[1] Analytical methods must distinguish between the open-acid form (active) and the lactone form (inactive impurity).[1]

Physicochemical Properties Profile

The introduction of the additional hydroxyl group significantly alters the polarity and solubility profile compared to the parent compound.

| Property | Value / Characteristic | Mechanistic Insight |

| LogP (Octanol/Water) | ~0.9 (Experimental/Computed) | Significantly more hydrophilic than Pravastatin (LogP ~1.65).[1] This reduces passive diffusion across non-hepatic membranes, potentially limiting extra-hepatic toxicity.[1] |

| pKa (Acidic) | 4.2 – 4.7 (Carboxylic Acid) | The distal carboxylic acid remains the primary ionization center.[1] At physiological pH (7.4), it exists predominantly as the anionic carboxylate.[1] |

| Solubility | High in Water (>10 mg/mL as Na salt) | The 3''-OH group increases aqueous solubility, facilitating renal excretion without extensive Phase II conjugation.[1] |

| UV Absorbance | The hexahydronaphthalene diene chromophore is preserved.[1] UV detection is feasible but LC-MS is preferred for biological matrices due to sensitivity.[1] | |

| Stability | Sensitive to Acidic pH | Acidic conditions catalyze intramolecular esterification to form the 3''-hydroxy pravastatin lactone .[1] Samples must be buffered at pH 7.0–8.0 during processing.[1] |

Biological Context & Pharmacokinetics[1][5][8][9][10]

The extended half-life of (S)-3-hydroxypravastatin challenges the traditional "short-acting" classification of pravastatin.[1]

Metabolic Pathway Visualization

The following diagram illustrates the relationship between the parent drug and its primary metabolite.

Figure 1: Metabolic generation of (S)-3-Hydroxypravastatin and its potential degradation to the lactone form.[1][2]

Analytical Methodologies

Protocol: LC-MS/MS Quantification in Plasma

Objective: Quantify (S)-3-hydroxypravastatin in human plasma with a Lower Limit of Quantitation (LLOQ) of ~0.1 ng/mL.[1]

Reagents & Standards:

-

Analyte: (S)-3-Hydroxypravastatin Sodium (USP Reference Standard).[1]

-

Internal Standard (IS): Pravastatin-d3 or [

C -

Matrix: Human Plasma (K

EDTA).[1]

Step-by-Step Workflow:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 200 µL of plasma into a polypropylene tube.

-

Add 20 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:Water).

-

Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) to protonate the acid slightly without inducing lactonization.[1]

-

Add 1.0 mL of extraction solvent (Methyl tert-butyl ether / Ethyl Acetate 50:50 v/v).[1]

-

Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to a clean tube and evaporate to dryness under N

at 40°C. -

Reconstitute in 100 µL of Mobile Phase (A:B 80:20).

-

-

LC Conditions:

-

MS/MS Detection (ESI Negative Mode):

Analytical Logic:

-

Why Negative Mode? Carboxylic acids ionize readily in negative ESI.[1] Positive mode often results in sodium adducts ([M+Na]

) which are stable and hard to fragment, leading to poor sensitivity in MS/MS.[1] -

Why Buffer at pH 4.5? Extreme acidification (pH < 2) causes lactonization.[1] pH 4.5 suppresses ionization enough for organic extraction while maintaining stability.[1]

Visualization of Analytical Workflow

Figure 2: Optimized LC-MS/MS workflow for trace analysis of (S)-3-Hydroxypravastatin.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11305255, 3-Hydroxypravastatin, (S)-. Retrieved from [Link][1][2]

-

Zhang, X., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 30(4), 548-554.[1][3] Retrieved from [Link]

-

Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412.[1] Retrieved from [Link]

-

European Pharmacopoeia (Ph.[1] Eur.). Pravastatin Sodium Impurity E.[1] Retrieved from [Link][1]

An In-depth Technical Guide to the In Vivo Pharmacokinetics of 3-Hydroxypravastatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics of 3-hydroxypravastatin, the primary active metabolite of the HMG-CoA reductase inhibitor, pravastatin. Unlike many other statins, pravastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, a characteristic that significantly influences its pharmacokinetic profile and reduces the potential for drug-drug interactions.[1][2] This document delves into the metabolic formation of 3-hydroxypravastatin, its distinct pharmacokinetic properties compared to the parent drug, and the state-of-the-art analytical methodologies required for its precise quantification in biological matrices. We will explore the causality behind experimental choices in bioanalysis and present validated protocols to ensure scientific rigor. This guide is intended to serve as a critical resource for professionals engaged in preclinical and clinical research involving pravastatin.

Introduction: Pravastatin and the Significance of its Major Metabolite

Pravastatin is a widely prescribed statin used to manage hypercholesterolemia.[3] It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] A key feature that distinguishes pravastatin from other statins, such as atorvastatin and simvastatin, is its hydrophilicity and its unique metabolic pathway.[5][6] It is administered in its active hydroxy-acid form and does not rely heavily on the CYP450 enzyme system for biotransformation.[2][6]

Following administration, pravastatin is metabolized into several compounds, with 3α-hydroxy pravastatin emerging as the major metabolite identified in human plasma, urine, and feces.[7][8] While this metabolite possesses HMG-CoA reductase inhibitory activity, its potency is significantly lower than the parent compound, estimated to be 1/10 to 1/40 that of pravastatin.[9] However, its pharmacokinetic profile, including a potentially extended half-life, makes its study essential for a complete understanding of pravastatin's overall therapeutic and safety profile in vivo.[4]

The Metabolic Pathway of Pravastatin

The biotransformation of pravastatin is not primarily mediated by the cytochrome P450 system, which is a common pathway for many other statins.[2][9] This is a critical point, as it explains pravastatin's lower propensity for clinically significant drug interactions.[6] The main metabolic routes for pravastatin are:

-

Isomerization: Conversion to isomers such as 6-epi pravastatin and the 3α-hydroxy isomer (3-hydroxypravastatin).[9]

-

Enzymatic Ring Hydroxylation: Formation of other hydroxylated metabolites.[9]

-

Degradation: Some metabolites are produced by chemical degradation in the stomach rather than enzymatic action in the liver.[5]

The formation of 3-hydroxypravastatin is a key step in this pathway. While direct enzymatic mediators are not as extensively characterized as CYP pathways for other drugs, studies suggest that enzymes like 3α-hydroxysteroid dehydrogenase may play a role.[10]

Caption: Metabolic pathway of Pravastatin in vivo.

Pharmacokinetic Profile of 3-Hydroxypravastatin

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of 3-hydroxypravastatin is crucial for evaluating its contribution to the overall pharmacological effect of the parent drug.

-

Formation and Absorption: 3-hydroxypravastatin is formed following the absorption and first-pass metabolism of pravastatin.[9] Pravastatin itself has a relatively low oral bioavailability of 17-34%.[4] Studies have shown that after an oral dose of pravastatin, 3-hydroxypravastatin accounts for a significant portion of the circulating drug-related material, with one report indicating it represents 23.7% of the oral dose in plasma.[8]

-

Distribution: As a metabolite of the hydrophilic pravastatin, it is expected to have limited tissue penetration compared to more lipophilic statins.

-

Metabolism and Activity: 3-hydroxypravastatin is considered an active metabolite, though its inhibitory effect on HMG-CoA reductase is substantially less than pravastatin.[9]

-

Excretion: The metabolite, along with the parent drug, is cleared through both hepatic and renal pathways.[5] Approximately 10% of an oral pravastatin dose is found in the urine as 3-hydroxypravastatin.[8]

Comparative Pharmacokinetic Parameters

The following table summarizes key quantitative data, highlighting the differences between the parent drug and its major metabolite.

| Parameter | Pravastatin | 3-Hydroxypravastatin | Rationale & Significance |

| HMG-CoA Reductase Inhibition | Primary Activity | 1/10 to 1/40 of Pravastatin[9] | The pharmacological effect is dominated by the parent drug. |

| Plasma Half-life (t½) | ~1.8 hours[4] | Up to 77 hours[4] | The metabolite's significantly longer half-life suggests it may contribute to a prolonged, albeit low-level, systemic exposure. |

| Relative Plasma Exposure | Varies | 23.7% of oral dose found in plasma[8] | Indicates substantial formation of the metabolite post-administration. |

| Relative Urinary Excretion | Varies | 10% of oral dose found in urine[8] | Confirms renal clearance as a relevant excretion pathway for the metabolite. |

In Vivo Quantification: A Validated LC-MS/MS Protocol

Accurate quantification of 3-hydroxypravastatin in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, specificity, and robustness.[8][11]

The causality behind the experimental choices in a typical LC-MS/MS protocol is critical for ensuring data integrity. The method must be able to distinguish the metabolite from the parent drug and other endogenous matrix components, and it must be sensitive enough to detect low ng/mL concentrations.

Step-by-Step Bioanalytical Workflow

The following protocol is based on a validated method for the simultaneous determination of pravastatin and 3-hydroxypravastatin in human plasma and urine.[8]

Caption: Experimental workflow for LC-MS/MS quantification.

Protocol Details:

A. Plasma Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: LLE is chosen to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer, thereby improving assay sensitivity and accuracy.

-

Pipette 500 µL of a plasma sample (or calibration standard/quality control) into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution. The IS should be a stable, isotopically labeled analog or a structurally similar compound to correct for variability during sample processing and analysis.

-

Vortex for 1 minute.

-

Add 10 µL of 10% (v/v) formic acid. Causality: Acidification ensures that both pravastatin and 3-hydroxypravastatin, which are carboxylic acids, are in their neutral, less polar form, maximizing their partitioning into the organic extraction solvent.

-

Add 1.0 mL of ethyl acetate, shake vigorously for 3 minutes, and centrifuge at 12,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube. Repeat the extraction once more to maximize recovery.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.

B. Urine Sample Preparation (Dilution)

-

Rationale: Urine is a less complex matrix than plasma. A simple dilution is often sufficient to bring the analyte concentrations within the linear range of the calibration curve and reduce potential matrix effects.

-

Pipette 40 µL of a urine sample into a clean tube.

-

Add 5 µL of the IS working solution.

-

Dilute with 100 µL of a buffer/acetonitrile solution (e.g., 10 mM ammonium acetate with 0.05% acetic acid:acetonitrile, 68:32, v/v).

-

Vortex and inject into the LC-MS/MS system.

Method Validation and Performance

A self-validating system requires rigorous testing. The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

| Validation Parameter | Plasma | Urine | Acceptance Criteria |

| Lower Limit of Quantitation (LLOQ) | ~0.105 ng/mL[8] | ~2.00 ng/mL[8] | Signal-to-noise > 10; acceptable accuracy & precision. |

| Extraction Recovery | 93.8% - 99.5%[8] | N/A (Dilution) | Consistent, precise, and reproducible. |

| Intra-day Precision (%RSD) | < 10%[8] | < 6%[8] | Typically < 15% (20% at LLOQ). |

| Inter-day Precision (%RSD) | < 7%[8] | < 2%[8] | Typically < 15% (20% at LLOQ). |

| Accuracy (% of Nominal) | 97.2% - 106%[8] | 98.2% - 105%[8] | Typically within 85-115% (80-120% at LLOQ). |

Mass Spectrometric Conditions Note: For pravastatin and 3-hydroxypravastatin, electrospray ionization (ESI) in negative ion mode is often preferred. The deprotonated molecule [M-H]⁻ provides a stable and reproducible precursor ion for Multiple Reaction Monitoring (MRM) quantification.[8]

Conclusion

The in vivo pharmacokinetic profile of 3-hydroxypravastatin is an integral component of the overall disposition of pravastatin. Its formation represents a major metabolic pathway for the parent drug. While possessing significantly less pharmacological activity, its extended half-life compared to pravastatin warrants consideration in long-term therapy.[4][9] The minimal involvement of the CYP450 enzyme system in the metabolism of pravastatin to 3-hydroxypravastatin underscores the drug's favorable safety profile regarding drug-drug interactions.[2][6] For researchers in the field, the application of robust and validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is paramount for the accurate characterization of its pharmacokinetic behavior in both preclinical and clinical settings.

References

- Dr.Oracle. (2025, April 9). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?

- Dr.Oracle. (2025, May 1). Is pravastatin (a statin) the least metabolized through the liver?

- MedchemExpress.com. 3α-Hydroxy pravastatin sodium | Drug Metabolite.

- ResearchGate. (2025, August 9). Clinical Pharmacokinetics of Pravastatin: Mechanisms of Pharmacokinetic Events | Request PDF.

- Muramatsu, S., Komokata, Y., Tanaka, Y., & Takahagi, H. (1997). Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase. Biological & Pharmaceutical Bulletin, 20(11), 1199–1203.

- Wikipedia. Pravastatin.

- Medsafe. (2014, March 6). Statins and CYP Interactions.

- PubMed. (n.d.). Long-term experience with pravastatin in clinical research trials.

- Zhang, X., Vernikovskaya, D. I., Wang, X., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 30(4), 548–554.

- ResearchGate. (2025, August 8). Effects of pravastatin on the pharmacokinetic parameters of nimodipine after oral and intravenous administration in rats: Possible role of CYP3A4 inhibition by pravastatin | Request PDF.

- PubMed. (2003, August 15). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples.

- PubMed. (2001, August 15). Metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A-reductase inhibitors (statins).

Sources

- 1. droracle.ai [droracle.ai]

- 2. Statins and CYP Interactions [medsafe.govt.nz]

- 3. Long-term experience with pravastatin in clinical research trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pravastatin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A-reductase inhibitors (statins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 3-Hydroxypravastatin

Abstract

Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes metabolism to form several metabolites, with 3-hydroxypravastatin being a major product. The introduction of a new hydroxyl group creates an additional stereocenter, leading to a complex stereochemical landscape with significant implications for pharmacological activity and analytical characterization. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 3-hydroxypravastatin, designed for researchers, scientists, and drug development professionals. We will delve into the structural intricacies of pravastatin and its hydroxylated metabolite, the stereoselective nature of its metabolic formation, its pharmacological implications, and detailed methodologies for the analytical separation and characterization of its stereoisomers. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Pravastatin and its Metabolism

Pravastatin is a cornerstone in the management of hypercholesterolemia, acting as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic efficacy in reducing low-density lipoprotein (LDL) cholesterol and preventing cardiovascular events is well-established.[3] Unlike some other statins, pravastatin is administered in its active hydroxy-acid form and exhibits a high degree of hydrophilicity, which contributes to its liver-selective action.[4][5]

The metabolism of pravastatin is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile. While it does not undergo extensive metabolism by the cytochrome P450 (CYP) system, it is biotransformed into various metabolites.[6] Among these, 3-hydroxypravastatin has been identified as a major metabolite found in human plasma and urine.[7] The formation of this metabolite introduces a new chiral center, adding to the already complex stereochemistry of the parent molecule. Understanding the stereochemical nuances of 3-hydroxypravastatin is paramount, as different stereoisomers can exhibit distinct pharmacological activities and metabolic fates.[8]

The Stereochemical Landscape of Pravastatin and 3-Hydroxypravastatin

The biological activity of chiral drugs is intrinsically linked to their three-dimensional structure. The interaction with chiral biological targets such as enzymes and receptors is often stereospecific, meaning that one stereoisomer may elicit a potent therapeutic effect while another may be less active or even contribute to adverse effects.

Stereocenters of Pravastatin

Pravastatin is a complex molecule with eight stereocenters, leading to a large number of possible stereoisomers. The commercially available drug is a single, specific stereoisomer. The absolute configuration of these chiral centers is crucial for its high-affinity binding to HMG-CoA reductase.

The Emergence of a New Stereocenter in 3-Hydroxypravastatin

The metabolic hydroxylation of pravastatin at the 3-position of the decalin ring system introduces a ninth stereocenter. This results in the potential for the formation of two diastereomers: 3α-hydroxypravastatin and 3β-hydroxypravastatin. Each of these diastereomers can, in theory, exist as an enantiomer, further expanding the number of possible stereoisomers. However, enzymatic reactions in biological systems are highly stereoselective, typically producing a single, or predominantly one, stereoisomer. In the case of pravastatin metabolism, 3α-hydroxy pravastatin is the predominantly formed and identified metabolite.[7]

Stereoselective Metabolism of Pravastatin

The formation of 3-hydroxypravastatin is a clear example of stereoselective drug metabolism, where enzymes selectively catalyze a reaction at a specific site with a specific spatial orientation.

Enzymatic Pathways

While the metabolism of many statins is heavily reliant on the cytochrome P450 (CYP) enzyme system, pravastatin is a notable exception.[9] Its metabolism is less dependent on CYP enzymes, particularly CYP3A4, which reduces the likelihood of drug-drug interactions.[5] The precise human enzyme responsible for the 3-hydroxylation of pravastatin is not definitively established in the literature. However, studies in rat hepatocytes have implicated 3α-hydroxysteroid dehydrogenase in the metabolism of pravastatin, leading to the formation of a 6'-keto intermediate. While this is not direct evidence for the 3-hydroxylation, it highlights the involvement of non-CYP enzymes in pravastatin's biotransformation. The stereospecific hydroxylation of the precursor to pravastatin, compactin, is known to be catalyzed by specific cytochrome P450 enzymes from microorganisms like Streptomyces carbophilus. It is plausible that a human enzyme with similar substrate specificity and stereoselectivity is responsible for the formation of 3α-hydroxypravastatin. Further research with human liver microsomes and recombinant human enzymes is necessary to definitively identify the enzymes involved.

Pharmacological Implications of 3-Hydroxypravastatin Stereochemistry

The stereochemical configuration of a drug molecule dictates its interaction with its biological target. In the case of statins, the target is the active site of HMG-CoA reductase.

Reduced Inhibitory Activity

The primary pharmacological activity of pravastatin is the inhibition of HMG-CoA reductase. Studies have shown that the major metabolite, 3α-hydroxy pravastatin (also referred to as SQ 31,906 in earlier literature), exhibits significantly reduced inhibitory activity, estimated to be 1/10th to 1/40th that of the parent compound, pravastatin. This indicates that the introduction of the 3α-hydroxyl group, even with the retention of the other chiral centers' configurations, significantly alters the molecule's ability to bind effectively to the active site of HMG-CoA reductase. This reduction in activity underscores the importance of the specific three-dimensional structure of the decalin ring system for optimal interaction with the enzyme.

Table 1: Comparative HMG-CoA Reductase Inhibitory Activity

| Compound | Relative Inhibitory Activity |

| Pravastatin | 1 |

| 3α-Hydroxypravastatin | 0.025 - 0.1 |

Analytical Strategies for Stereoisomer Separation and Characterization

The presence of multiple stereoisomers of 3-hydroxypravastatin necessitates the use of advanced analytical techniques for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for such analyses.

Principles of Chiral HPLC

Chiral HPLC enables the separation of enantiomers and diastereomers by utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are the more common approach, where a chiral selector is immobilized onto the surface of the stationary phase. The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral selector, leading to different retention times.

Experimental Protocol: A Guideline for Chiral HPLC Method Development

Objective: To develop a chiral HPLC method for the separation of 3α- and 3β-hydroxypravastatin diastereomers.

Step 1: Column Selection (The Causality of Choice)

The selection of the appropriate chiral stationary phase is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.

-

Initial Screening Columns:

-

Amylose-based CSP (e.g., Chiralpak AD-H, Chiralpak AS-H): These are known for their excellent enantioselective recognition capabilities for a wide range of compounds.

-

Cellulose-based CSP (e.g., Chiralcel OD-H, Chiralcel OJ-H): These offer complementary selectivity to amylose-based phases.

-

Step 2: Mobile Phase Optimization

The composition of the mobile phase significantly influences retention and resolution. A systematic screening of different mobile phase systems is recommended.

-

Normal-Phase Mode:

-

Solvents: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures are common starting points.

-

Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution. For 3-hydroxypravastatin, which is an acid, an acidic modifier may be beneficial.

-

-

Reversed-Phase Mode:

-

Solvents: Acetonitrile/water or Methanol/water with a buffer (e.g., ammonium acetate, phosphate buffer).

-

Rationale: While normal-phase is often preferred for initial chiral screening, reversed-phase methods can be advantageous for LC-MS compatibility.

-

Step 3: Methodological Parameters

-

Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

-

Temperature: Column temperature can affect selectivity. It is advisable to screen at ambient temperature initially and then explore higher or lower temperatures (e.g., 15°C, 25°C, 40°C).

-

Detection: UV detection at the wavelength of maximum absorbance for pravastatin (around 238 nm) is a standard approach.[10] For higher sensitivity and specificity, especially in biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

Step 4: Data Analysis and Validation

-

Resolution (Rs): A resolution of >1.5 between peaks is desired for baseline separation.

-

Selectivity (α): The ratio of the retention factors of the two stereoisomers.

-

Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry for Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of pravastatin and its metabolites in complex biological matrices like plasma and urine.[7] While a standard LC-MS/MS method may not separate stereoisomers, it is invaluable for confirming the identity of the hydroxylated metabolite based on its mass-to-charge ratio (m/z) and fragmentation pattern. For quantitative analysis, a stable isotope-labeled internal standard is typically used to ensure accuracy and precision.

Table 2: Representative LC-MS/MS Parameters for Pravastatin and 3-Hydroxypravastatin

| Parameter | Pravastatin | 3-Hydroxypravastatin |

| Precursor Ion (m/z) | 423.2 | 439.2 |

| Product Ion (m/z) | 299.2 | 315.2 |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Conclusion

The stereochemistry of 3-hydroxypravastatin is a multifaceted and critical aspect of understanding the overall disposition and pharmacological profile of pravastatin. The introduction of a new chiral center upon metabolic hydroxylation leads to the formation of diastereomers, with 3α-hydroxypravastatin being the major, less active metabolite. This stereoselective metabolism highlights the intricate interplay between drug molecules and biological systems.

For researchers and drug development professionals, a thorough understanding of these stereochemical principles is essential. The ability to analytically separate and characterize the different stereoisomers of 3-hydroxypravastatin using techniques like chiral HPLC is fundamental for comprehensive pharmacokinetic and pharmacodynamic studies. The guidelines and methodologies presented in this technical guide provide a robust framework for approaching the stereochemical challenges associated with pravastatin and its metabolites, ultimately contributing to a more complete understanding of this important therapeutic agent.

References

- Corsini, A., et al. (1998). The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors (Statins) in Modern Rheumatology.

- Hatanaka, T. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(6), 397-412.

-

Medsafe. (2014). Statins and CYP Interactions. Retrieved from [Link]

- Zhang, X., et al. (2016). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS.

- Islam, M. R., et al. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149-165.

- Reijns, T. G. M., et al. (2018).

- Bauer, S., et al. (2005). A simple and sensitive HPLC method for the determination of pravastatin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1111-1115.

- Ito, H., et al. (1998). A new metabolite of pravastatin sodium in humans. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 839-844.

-

PharmGKB. Pravastatin Pathway, Pharmacokinetics. Retrieved from [Link]

- Reijngoud, D. J., et al. (1990). Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol. The New England Journal of Medicine, 323(4), 224-229.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54687, Pravastatin. Retrieved from [Link].

-

National Center for Biotechnology Information. StatPearls [Internet]. HMG-CoA Reductase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11305255, 3-Hydroxypravastatin, (S)-. Retrieved from [Link].

-

I.B.S. Analytical Services. Chiral HPLC Method Development. Retrieved from [Link]

-

National Center for Biotechnology Information. StatPearls [Internet]. Pravastatin. Retrieved from [Link]

- Fitos, I., & Visy, J. (2007). Stereoselective drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(4), 497-512.

- Vaughan, C. J., et al. (2000). The pleiotropic effects of statins. Canadian Journal of Cardiology, 16(8), 935-943.

- Everett, D. W., et al. (1991). Biotransformation of pravastatin sodium in humans. Drug Metabolism and Disposition, 19(4), 740-748.

- Kumar, V., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-224.

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

- Neuvonen, P. J., et al. (2006). Statin interactions with other drugs. Current Opinion in Lipidology, 17(4), 392-399.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. gene2rx.com [gene2rx.com]

- 3. Influence of pravastatin, a specific inhibitor of HMG-CoA reductase, on hepatic metabolism of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Animal Models for Studying 3-Hydroxypravastatin Effects

[1]

Executive Summary & Scientific Rationale

3-Hydroxypravastatin (also known as 3'

While the parent drug (pravastatin) is the primary therapeutic agent, studying 3-hydroxypravastatin is critical for three reasons:

-

Renal Safety: The metabolite has a significantly longer half-life (up to 77 hours in humans) compared to the parent (~1.8 hours) and relies heavily on renal clearance.[1] Accumulation in renal impairment models is a key safety endpoint.[1]

-

Transporter Probe: Its disposition is governed by Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-associated Proteins (MRPs), making it a sensitive probe for transporter-mediated drug-drug interactions (DDIs).[1]

-

Bioactivity: Although it retains only 2.5–10% of the parent's inhibitory potency, its sustained presence contributes to the overall lipid-lowering effect and potential off-target myotoxicity.[1]

This guide details the selection of animal models and rigorous protocols for isolating the specific effects and kinetics of this metabolite.

Model Selection Strategy

The choice of animal model must be dictated by the specific mechanistic question. Standard wild-type models are often insufficient due to species differences in transporter expression.[1]

Table 1: Comparative Animal Models for 3-Hydroxypravastatin Research[1]

| Research Objective | Recommended Model | Rationale |

| Hepatic Uptake & Clearance | Mouse: Slco1b2 (-/-) | The Slco1b2 gene encodes Oatp1b2 (ortholog of human OATP1B1/1B3).[1][2] Knockout mice allow quantification of transporter-specific uptake, distinguishing passive diffusion from active transport.[1] |

| Biliary vs. Renal Excretion | Rat: Bile-Duct Cannulated (BDC) | Rats (Sprague-Dawley) possess larger bile volumes than mice, facilitating robust temporal sampling of bile to determine the biliary clearance ( |

| Renal Impairment Accumulation | Rat: 5/6 Nephrectomy | Mimics chronic kidney disease (CKD).[1] Essential for studying the metabolite's accumulation, as 3-hydroxypravastatin clearance is highly sensitive to reduced GFR.[1] |

| Stomach Acid Isomerization | Rat: Gastric pH-Modified | Comparison of Oral (low pH) vs. Duodenal (neutral pH) administration to quantify non-enzymatic formation of the 3-OH isomer.[1] |

Experimental Protocols

Protocol A: Differential Pharmacokinetics (Oral vs. IV)

Objective: To distinguish between presystemic formation (stomach acid isomerization) and systemic metabolism.[1]

Reagents & Materials:

-

Test Compound: Pravastatin Sodium (ensure >99% purity).

-

Vehicle:

-

Animals: Male Sprague-Dawley Rats (250–300 g), fasted 12h.[1]

Step-by-Step Workflow:

-

Acclimatization: House animals for 5 days. Cannulate the jugular vein (JVC) for stress-free serial blood sampling.[1]

-

Dosing Groups:

-

Sampling: Collect 200

L blood at 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 h. -

Plasma Separation: Centrifuge at 4°C, 3000 x g for 10 min. Acidify plasma immediately with 10

L of 1M Formic Acid to stabilize lactone/acid forms. -

Endpoint: Calculate the Metabolite-to-Parent Ratio (

) for each group.

Protocol B: Biliary Excretion Profiling

Objective: To quantify the biliary clearance of 3-hydroxypravastatin and assess MRP2-mediated efflux.

-

Surgery: Under isoflurane anesthesia, perform a midline laparotomy.[1]

-

Cannulation: Insert PE-10 tubing into the common bile duct.[1] Secure with silk sutures.[1]

-

Recovery: Allow 1h stabilization (maintain body temp at 37°C).

-

Dosing: Administer Pravastatin (5 mg/kg IV) via femoral vein.

-

Collection: Collect bile in pre-weighed tubes at 15-min intervals for 2 hours, then hourly up to 6 hours.

-

Analysis: Dilute bile 1:10 with mobile phase prior to LC-MS/MS to prevent column saturation.

Bioanalytical Methodology (LC-MS/MS)[1][4][5][6]

Critical Technical Note: 3-Hydroxypravastatin is an isomer of pravastatin.[1] They have the same molecular weight (MW 424.5).[1] Mass spectrometry alone cannot distinguish them if fragmentation patterns overlap.[1] Chromatographic separation is mandatory.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS.[1]

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7

m, 2.1 x 50 mm).[1] -

Mobile Phase:

-

Gradient: 15% B to 40% B over 6 minutes (slow gradient essential for isomer separation).

MRM Transitions (Negative Ion Mode ESI-):

Mechanistic Visualizations

Diagram 1: 3-Hydroxypravastatin Formation & Disposition Pathway

This diagram illustrates the dual formation pathways (stomach vs. liver) and the transporter-mediated clearance.[1]

Caption: Dual formation pathways of 3-hydroxypravastatin via gastric acid isomerization and hepatic enzymatic conversion.[1]

Diagram 2: Experimental Decision Tree

A logic flow for selecting the correct experimental setup based on the specific PK parameter of interest.

Caption: Decision tree for selecting the appropriate animal model and protocol based on the specific PK mechanism.

Data Interpretation & Self-Validation

To ensure the validity of your data, apply these checks:

-

The "Stomach Effect" Check:

-

The "Renal Accumulation" Check:

-

Chromatographic Integrity:

-

Ensure baseline resolution (

) between Pravastatin and 3-Hydroxypravastatin.[1] If peaks merge, your quantitation is invalid.

-

References

-

Hino, T. (2000).[1] Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. Clinical Pharmacokinetics, 39(1), 39060.[1]

-

Zhang, X., et al. (2016).[1][6] Quantitative determination of pravastatin and its metabolite 3

-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS.[6][7][8] Biomedical Chromatography, 30(4), 548-554.[1][6][7] -

Nezasa, K., et al. (2002).[1] Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat.[1][9][10] Xenobiotica, 32(8), 715-727.[1]

-

Chen, C., et al. (2005).[1] P-glycoprotein has differential effects on the disposition of statin acid and lactone forms in mdr1a/b knockout and wild-type mice.[11] Drug Metabolism and Disposition, 33(8).[1]

-

Muramatsu, S., et al. (1997).[1] Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase.[1][12] Biological and Pharmaceutical Bulletin, 20(11), 1199-1203.[1][12]

-

Shitara, Y., & Sugiyama, Y. (2006).[1] Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions.[1] Pharmacology & Therapeutics, 112(1), 71-105.[1]

Sources

- 1. Pravastatin - Wikipedia [en.wikipedia.org]

- 2. Disposition of atorvastatin, rosuvastatin, and simvastatin in oatp1b2-/- mice and intraindividual variability in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pravastatin | C23H36O7 | CID 54687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and disposition of rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P-glycoprotein has differential effects on the disposition of statin acid and lactone forms in mdr1a/b knockout and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of pravastatin sodium by 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral separation techniques for pravastatin stereoisomers

Abstract Pravastatin, an inhibitor of HMG-CoA reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] The pravastatin molecule contains multiple chiral centers, making it exist as various stereoisomers. In pharmaceutical development and quality control, the separation and quantification of these stereoisomers are critical, as they can exhibit different pharmacological, metabolic, and toxicological profiles.[2][3] The United States Food and Drug Administration (FDA) mandates that only the active enantiomer of a chiral drug should be marketed, underscoring the necessity for robust analytical methods to ensure enantiomeric purity.[2] This guide provides detailed application notes and validated protocols for the chiral separation of pravastatin stereoisomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the fundamental principles behind the experimental choices.

The Principle of Chiral Recognition

The direct separation of enantiomers, which share identical physical and chemical properties in an achiral environment, relies on creating a chiral environment within the analytical system.[2] This is most commonly achieved by using a Chiral Stationary Phase (CSP) in chromatography.[4][5] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica gel).[4]

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte (pravastatin) and the chiral selector of the CSP.[2] These diastereomeric complexes have different interaction energies and, consequently, different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in different retention times and enabling their separation.[2][4] Key interactions that contribute to chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2]

Caption: Principle of chiral recognition on a Chiral Stationary Phase (CSP).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry due to its versatility, robustness, and the wide availability of commercial CSPs.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including statins.[2][8]

Protocol 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is often the first choice for chiral method development due to the strong intermolecular interactions it promotes. It typically provides high selectivity for many compounds.

A. Instrumentation and Materials

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

-

Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

-

Reagents: HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).

-

Sample Preparation: Dissolve pravastatin sodium standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

B. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Chiral Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm | Polysaccharide-based CSPs are known for their broad applicability and high success rates in resolving various chiral compounds, including statins.[8][9] |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | The alkane/alcohol mobile phase is standard for normal-phase chromatography.[6] IPA acts as the polar modifier, influencing retention and selectivity. TFA is an acidic additive used to suppress the ionization of pravastatin's carboxyl group, leading to improved peak shape and reproducibility. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |

| Column Temp. | 25 °C | Maintaining a constant temperature ensures retention time stability. |

| Detection | UV at 238 nm | Pravastatin has a UV absorbance maximum around 238 nm.[10][11] |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

C. Step-by-Step Protocol

-

Mobile Phase Preparation: Precisely mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

System Equilibration: Install the chiral column and purge the system with the mobile phase at a low flow rate (0.2 mL/min) for 5 minutes, then ramp up to 1.0 mL/min. Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject 10 µL of the prepared pravastatin sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all stereoisomers (typically 20-30 minutes).

-

Analysis: Identify and integrate the peaks corresponding to the pravastatin stereoisomers. Calculate the resolution between the critical pair. A resolution (Rs) value ≥ 1.5 indicates baseline separation.[8]

Protocol 2: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase methods are often preferred for their compatibility with aqueous samples and mass spectrometry (MS) detectors. Immobilized polysaccharide CSPs are highly recommended for RP-HPLC as they offer greater stability with a wider range of solvents.[12]

A. Instrumentation and Materials

-

HPLC System: As described for NP-HPLC. An LC-MS system can also be used.

-

Chiral Stationary Phase: Chiralpak® IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OZ-3 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mm.

-

Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.

-

Sample Preparation: Dissolve pravastatin sodium in a water/methanol (50:50) mixture to a concentration of 0.5 mg/mL.

B. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Chiral Column | Chiralpak® IA-3, 3 µm, 4.6 x 150 mm | Immobilized CSPs are robust and can withstand a wider range of solvents, making them suitable for reversed-phase conditions.[12][13] The smaller particle size (3 µm) enhances efficiency. |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (40:60, v/v) | A common mobile phase for RP-HPLC. Formic acid is a volatile modifier compatible with MS detection that aids in protonating the analyte for better peak shape.[14] |

| Flow Rate | 0.8 mL/min | Adjusted for the 150 mm column length to maintain optimal efficiency. |

| Column Temp. | 30 °C | Slightly elevated temperature can improve peak shape and reduce analysis time. |

| Detection | UV at 238 nm or MS/MS | MS detection provides higher sensitivity and specificity, which is beneficial for impurity analysis or bioanalytical applications. |

| Injection Vol. | 5 µL | A smaller volume is often used with more efficient 3 µm columns. |

C. Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the aqueous phase by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Mix 400 mL of acetonitrile with 600 mL of the aqueous phase. Degas thoroughly.

-

System Equilibration: Equilibrate the Chiralpak® IA-3 column with the mobile phase for at least 30 minutes until the baseline is stable.

-

Sample Injection: Inject 5 µL of the prepared sample.

-

Data Acquisition: Run the analysis and record the chromatogram.

-

Analysis: Process the data as described for the normal-phase method.

Caption: General HPLC workflow for the chiral analysis of pravastatin.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often considered a "green" alternative to NP-HPLC.[15] It uses supercritical CO₂, a non-toxic and inexpensive solvent, as the main mobile phase component. SFC typically provides faster separations and equilibration times compared to HPLC.[3][16]

Protocol 3: Chiral SFC

A. Instrumentation and Materials

-

SFC System: An analytical SFC system equipped with a CO₂ pump, modifier pump, back pressure regulator (BPR), column oven, and UV detector.

-

Chiral Stationary Phase: Polysaccharide-based columns suitable for SFC are preferred (e.g., Chiralpak® IA-3, IC-3).

-

Reagents: Supercritical fluid grade CO₂, HPLC-grade methanol (as a co-solvent/modifier).

-

Sample Preparation: Dissolve the pravastatin sample in methanol to a concentration of 1 mg/mL.

B. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Chiral Column | Chiralpak® IC-3, 3 µm, 3.0 x 100 mm | Columns with smaller internal diameters are common in SFC to conserve mobile phase and maintain high efficiency. Immobilized phases are highly durable under SFC conditions.[17] |

| Mobile Phase | Supercritical CO₂ / Methanol | The percentage of methanol modifier is typically optimized using a gradient or isocratically. A starting point is an isocratic mixture of 85% CO₂ and 15% Methanol. |

| Flow Rate | 2.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the supercritical fluid mobile phase, leading to rapid analysis.[18] |

| Outlet Pressure | 150 bar (BPR setting) | This pressure is necessary to maintain CO₂ in its supercritical state and influences retention and selectivity. |

| Column Temp. | 40 °C | Temperature affects the density of the supercritical fluid and can be optimized to improve separation. |

| Detection | UV at 238 nm | |

| Injection Vol. | 2 µL |

C. Step-by-Step Protocol

-

System Startup: Turn on the system, ensuring the CO₂ supply is adequate and chilled. Set the BPR, flow rate, and column temperature.

-

System Equilibration: Equilibrate the column with the mobile phase until the pressure and baseline are stable. SFC equilibration is significantly faster than HPLC.[15]

-

Sample Injection: Inject 2 µL of the prepared sample.

-

Data Acquisition and Analysis: Record the chromatogram and calculate the resolution as previously described.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[19] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[20] Separation occurs based on the differential binding of the enantiomers to the chiral selector in an electric field.[19]

Protocol 4: Chiral CE

A. Instrumentation and Materials

-

CE System: A CE instrument with a UV or PDA detector and temperature control for the capillary.

-

Capillary: Fused-silica capillary, 50 µm ID, ~60 cm total length (~50 cm to detector).

-

Reagents: Sodium tetraborate, boric acid, sodium hydroxide, and a chiral selector such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

-

Sample Preparation: Dissolve pravastatin in water to a concentration of 0.1 mg/mL.

B. Electrophoretic Conditions

| Parameter | Condition | Rationale |

| Background Electrolyte (BGE) | 25 mM Borate buffer (pH 9.3) containing 15 mM HP-β-CD | The alkaline pH ensures that pravastatin (pKa ~4.2) is fully deprotonated and migrates as an anion.[21] HP-β-CD is a neutral chiral selector that forms inclusion complexes of varying stability with the pravastatin enantiomers. |

| Voltage | +25 kV | High voltage provides fast and efficient separations. The polarity is positive at the injection end, causing the electroosmotic flow and the anionic analyte to move toward the detector at the cathode.[21][22] |

| Capillary Temp. | 25 °C | Temperature control is crucial for migration time reproducibility. |

| Injection | Hydrodynamic, 50 mbar for 5 seconds | A common and reproducible method for sample introduction.[21] |

| Detection | UV at 237 nm | Detection wavelength as reported in CE studies of pravastatin.[21][22] |

C. Step-by-Step Protocol

-

BGE Preparation: Prepare a 25 mM borate buffer and adjust the pH to 9.3 with sodium hydroxide. Dissolve the required amount of HP-β-CD into the buffer. Filter and degas the BGE.

-

Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH (20 min), water (10 min), and finally the BGE (20 min).

-

Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and the BGE (3 min) to ensure a reproducible capillary wall surface.

-

Sample Injection: Inject the sample using the specified hydrodynamic parameters.

-

Separation and Detection: Apply the separation voltage and record the electropherogram.

-

Analysis: Determine the migration times of the enantiomer peaks and calculate the resolution.

Method Validation and System Suitability

Any developed chiral separation method must be validated to ensure it is fit for its intended purpose.[23] Key validation parameters include:

-

Specificity: The ability to resolve the desired enantiomer from its counterpart and any other impurities.

-

Linearity: A linear relationship between peak area and concentration over a defined range.

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Accuracy: Determined by recovery studies of spiked samples.

-

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.[24]

System Suitability Tests (SST) must be performed before each analytical run to ensure the system is performing adequately.[23]

-

Resolution (Rs): The most critical SST parameter for a chiral method. Typically, Rs ≥ 1.5 is required.

-

Tailing Factor (Tf): Should ideally be ≤ 2.0 for symmetric peaks.

-

Relative Standard Deviation (RSD): For replicate injections of a standard, the RSD of the peak area and retention time should be within acceptable limits (e.g., <2.0%).

References

- Daicel Chiral Technologies. (n.d.). Atorvastatin Application Note.

- Susu, V., Tero-Vescan, A., Oprean, R., & Muntean, D. L. (2010). Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products.

- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

- Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-8.

- Anonymous. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharma Research & Review.

- Talay, P., Tuluk, T., & Şentürk, Z. (2012). Determination of pravastatin in tablets by capillary electrophoresis.

- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.

- Regnier, F., & Nováková, L. (2022).

- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

- Susu, V., Tero-Vescan, A., Oprean, R., & Muntean, D. (2010). Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products.

- van der Laan, J. W., van der Veen, I., & Been, H. G. (2021).

- Ilisz, I., Aranyi, A., & Péter, A. (2023).

- Li, B., & Haynie, D. T. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology.

- Matarashvili, I., & Blazsó, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.

- Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2023). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods.

- Deepthi, S., Sridhar, T., & Rajini, K. (2017). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PRAVASTATIN IN BULK AND TABLET DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 70-76.

- Prasanthi, T., Rao, A. L., Reshma, P., Susanthi, P., Merwin, P., & Ajay, P. (2021). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research, 4(3), 10-16.

- de Siqueira, M. E. P. B., & de Freitas, L. A. R. (2012). Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin.

- Dong, M. W., & Jian, W. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology.

- Barzani, H. A. H., Omer, R. A., Barzani, K. I. S., Jawhar, Z. H., & Ali, H. S. (2026). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review.

- Kumar, A., Singh, G., & Kumar, D. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 175, 107198.

- Macherey-Nagel. (2022). Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059.

- LCGC International. (n.d.). Application Notes: Chiral.

- Chromachemie. (n.d.). Pharmacopeial Reference Standards.

- Regis Technologies. (2020). Advancing Chiral Separations.

- Kakinuma, A., et al. (2005). Process for purification of pravastatin.

- Regnier, F., & Nováková, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 94-100.

- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.

- Salisbury, J. J., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.

- Reddy, G. S., Kumar, V. R., & Reddy, L. S. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(2), 211-216.

- Letter, W. (2019). How to separate isomers by Normal phase HPLC?.

- BenchChem. (n.d.). Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols.

- Jagu, P., et al. (2014). A novel enantio-selective reverse phase hplc method for the determination of ezetimibe and it's. World Journal of Pharmaceutical Research, 4(1), 1605-1619.

- IJCRT.org. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation.

- Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1899.

- Toth, G., & Gaspar, A. (Eds.). (2015). Chiral Separations: Methods and Protocols.

Sources

- 1. ajrcps.com [ajrcps.com]

- 2. eijppr.com [eijppr.com]

- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals [pubmed.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 8. medjpps.com [medjpps.com]

- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chiraltech.com [chiraltech.com]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. selvita.com [selvita.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 24. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Analysis of Pravastatin

Abstract

This application note details the development and validation of a simple, rapid, and robust stability-indicating high-performance liquid chromatography (HPLC) method for the determination of pravastatin in the presence of its degradation products. The method is crucial for assessing the stability of pravastatin in bulk drug substances and pharmaceutical formulations, ensuring their quality, safety, and efficacy. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the method's specificity. The developed isocratic reverse-phase HPLC method effectively separates pravastatin from all its degradation products, proving its suitability for routine quality control and stability studies.

Introduction

Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to reduce elevated cholesterol levels and prevent cardiovascular events. Like many pharmaceutical compounds, pravastatin can degrade under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.[1][2] Therefore, a stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from any potential degradation products and accurately quantify it.

The International Council for Harmonisation (ICH) mandates the use of stability-indicating methods for the analysis of drug substances and products.[3][4][5] These methods are critical for establishing a drug's shelf-life and recommended storage conditions.[5] This application note provides a comprehensive protocol for developing and validating an HPLC method for pravastatin that meets these regulatory expectations.

Method Development and Optimization

The primary objective was to develop a method that could separate pravastatin from its degradation products with good resolution, symmetric peak shapes, and a reasonable run time.

Chromatographic System and Conditions

A reverse-phase HPLC system was chosen due to the non-polar to moderately polar nature of pravastatin. An isocratic elution was preferred for its simplicity and robustness.

| Parameter | Condition | Rationale |

| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible results. |

| Column | Zorbax ODS (250 mm x 4.6 mm, 5 µm)[6] | C18 columns provide excellent retention and separation for a wide range of compounds. |

| Mobile Phase | 0.1% Formic Acid in Water (pH 3.0) : Methanol (50:50, v/v)[6] | The acidic pH suppresses the ionization of pravastatin's carboxyl group, leading to better retention and peak shape. Methanol provides the necessary organic strength for elution. |

| Flow Rate | 1.0 mL/min[7] | Offers a good balance between analysis time and separation efficiency. |

| Detection | UV at 238 nm[6] | Pravastatin exhibits significant absorbance at this wavelength, ensuring good sensitivity. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | Ambient (approximately 25°C) | Provides stable and reproducible retention times. |

| Run Time | 10 minutes | Sufficient to elute the parent drug and any observed degradation products. |

Sample and Standard Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pravastatin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

-

Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the standard stock solution to 10 mL with the mobile phase.[6]

-

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of pravastatin into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[1][8][9] It helps to identify potential degradation products and demonstrate the method's ability to separate the active ingredient from these impurities.[1][2][9] The following stress conditions were applied to a solution of pravastatin (1000 µg/mL).

Experimental Workflow for Forced Degradation

Caption: Workflow of the forced degradation study for pravastatin.

Protocols for Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 N HCl and reflux for 30 minutes at 60°C.[6] Cool the solution and neutralize it with an appropriate volume of 2 N NaOH. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH and reflux for 30 minutes at 60°C. Cool the solution and neutralize it with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

-

Thermal Degradation: Keep the pravastatin stock solution in an oven at 60°C for 6 hours.[6] After cooling, dilute to a final concentration of 10 µg/mL with the mobile phase before injection.

-

Photolytic Degradation: Expose the pravastatin solution to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.[10][11][12][13] A dark control sample should be stored under the same conditions but protected from light. Dilute the exposed and control samples to a final concentration of 10 µg/mL with the mobile phase before injection.

Results of Forced Degradation

The results indicated that pravastatin is susceptible to degradation under acidic and basic conditions, with significant degradation observed.[6] Moderate degradation was observed under oxidative and photolytic stress, while it was relatively stable to thermal stress. In all cases, the degradation product peaks were well-resolved from the parent pravastatin peak, demonstrating the stability-indicating nature of the method.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, which cover parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[14][15][16][17]

Validation Workflow

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Validation Parameters and Acceptance Criteria

| Validation Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, placebo, standard, and stressed samples. | No interference at the retention time of pravastatin. Good resolution between pravastatin and degradation peaks. |

| Linearity | Analyze a series of at least five concentrations over the range of 10-50 µg/mL.[6] | Correlation coefficient (r²) ≥ 0.997.[6] |

| Range | The range is established based on the linearity study. | The range for which the method is linear, accurate, and precise. |

| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of pravastatin standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%. |

| Precision | Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Analyze six replicate samples on different days, by different analysts, or with different equipment. | Relative Standard Deviation (%RSD) should be ≤ 2%.[7] |

| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | The lowest concentration of analyte that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |

| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). | The method should remain unaffected by small, deliberate variations in parameters. %RSD should be within acceptable limits. |

Conclusion

The developed reverse-phase HPLC method is simple, accurate, precise, and specific for the determination of pravastatin in the presence of its degradation products. The method was successfully validated according to ICH guidelines and demonstrated its stability-indicating capability through forced degradation studies. This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control laboratories for routine analysis and stability assessment of pravastatin drug substance and formulations.

References

-

Gomes, F. P., et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Analytical Letters, 42(12), 1784-1804. Available from: [Link]

-